molecular formula C10H11ClN4 B1464897 [1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1249237-41-9

[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1464897
CAS No.: 1249237-41-9
M. Wt: 222.67 g/mol
InChI Key: IUUHXCNGJBNWBG-UHFFFAOYSA-N
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Description

[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a useful research compound. Its molecular formula is C10H11ClN4 and its molecular weight is 222.67 g/mol. The purity is usually 95%.
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Biological Activity

[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

  • Molecular Formula : C10H11ClN4
  • Molecular Weight : 222.67 g/mol
  • CAS Number : 1249237-41-9
  • Structure : The compound features a triazole ring, which is known for its role in various biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antioxidant Activity

Research indicates that compounds containing triazole rings exhibit antioxidant properties. The DPPH radical scavenging method has been employed to evaluate the antioxidant capacity of various derivatives. For instance, compounds similar to this compound showed significant scavenging activity against DPPH radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits inhibitory effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties

The anti-inflammatory effects of triazole compounds have been documented in various studies. The presence of the triazole moiety is believed to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory disorders .

Case Study 1: Antioxidant Screening

In a comparative study involving multiple triazole derivatives, this compound was found to possess a DPPH radical scavenging ability comparable to well-known antioxidants such as ascorbic acid. The compound demonstrated an antioxidant efficiency rating of approximately 78.6%, indicating its potential as a natural antioxidant agent .

Case Study 2: Antimicrobial Evaluation

A series of tests conducted on this compound against Gram-positive and Gram-negative bacteria revealed notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of traditional antibiotics, suggesting that this compound could serve as a lead compound in developing new antimicrobial agents .

Summary Table of Biological Activities

Activity Type Activity Level Mechanism References
AntioxidantHighDPPH radical scavenging
AntimicrobialModerateDisruption of cell wall synthesis
Anti-inflammatoryPotentialModulation of inflammatory pathways

Properties

IUPAC Name

[1-(5-chloro-2-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7-2-3-8(11)4-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUHXCNGJBNWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 3
[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 4
[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 5
[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 6
Reactant of Route 6
[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

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